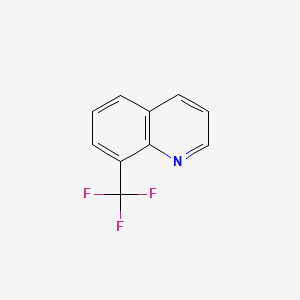

8-(Trifluoromethyl)quinoline

Übersicht

Beschreibung

8-(Trifluoromethyl)quinoline is a heterocyclic building block . It is used in laboratory chemicals . Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions and were tested for their antimicrobial actions .

Synthesis Analysis

Bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence . A series of novel trifluoromethylquinoline derivatives were designed, synthesized, and evaluated for antitumor activities .

Molecular Structure Analysis

The molecular formula of this compound is C10H6F3N . The molecular weight is 197.16 g/mol . The exact mass and monoisotopic mass are 197.04523368 g/mol .

Chemical Reactions Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Condensation reaction of quinoline derivatives has been reported .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 197.16 g/mol . The XLogP3 is 2.5 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 0 . The topological polar surface area is 12.9 Ų . The complexity is 202 .

Wissenschaftliche Forschungsanwendungen

Reactivity and Coordination Chemistry

8-(Dimesitylboryl)quinoline, a bifunctional ambiphilic molecule, demonstrates significant reactivity through hydrolysis and coordination with various metals such as Cu(I), Ag(I), and Pd(II). This molecule forms coordination complexes with these metals, showcasing the versatility of quinoline derivatives in developing new materials and catalysts with specific chemical reactivities (Son, Pudenz, & Hoefelmeyer, 2010).

Synthesis and Functionalization Techniques

A novel approach for the selective remote C–H trifluoromethylation of aminoquinoline scaffolds highlights the strategic introduction of trifluoromethyl groups into the quinoline rings. This method leverages visible light irradiation without an external photocatalyst, illustrating the potential for developing more efficient synthetic routes for functionalized quinolines (Zhao, Li, Xie, & Wang, 2018).

Antimicrobial Activity

The synthesis of novel 1-trifluoromethyl-4-quinolone derivatives and their evaluation against various bacterial strains showcase the antimicrobial potential of quinoline derivatives. The introduction of a trifluoromethyl group at the N-1 position significantly influences the antibacterial efficacy of these compounds (Asahina, Araya, Iwase, Iinuma, Hosaka, & Ishizaki, 2005).

Anticorrosion Applications

Quinoline derivatives, such as 8-aminoquinoline and its analogs, have been explored as corrosion inhibitors for aluminium alloys in chloride solutions. The protective effect of these compounds against corrosion underscores the potential for their application in materials science and engineering (Wang, Yang, Zhang, Li, Gao, & Lin, 2015).

Bioimaging and Molecular Probes

The development of quinoline derivatives for bioimaging, particularly those targeting the Golgi apparatus in live cells, demonstrates the utility of these compounds in cellular biology and diagnostics. The introduction of trifluoromethyl groups into quinoline molecules facilitates the creation of fluorescent probes with high specificity and sensitivity (Chen, Liu, Yang, Jiang, Bi, Zhang, Li, & Chen, 2019).

Wirkmechanismus

Target of Action

It is known that quinoline-based compounds, such as mefloquine, target the 80s ribosome of the plasmodium falciparum

Mode of Action

Some studies suggest that quinoline-based compounds like mefloquine inhibit protein synthesis in Plasmodium falciparum by targeting the 80S ribosome, causing subsequent schizonticidal effects . It is possible that 8-(Trifluoromethyl)quinoline operates in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

Given its potential similarity to other quinoline-based compounds, it may affect the protein synthesis pathway in certain organisms, leading to downstream effects such as inhibited growth or death .

Result of Action

If it operates similarly to other quinoline-based compounds, it may inhibit protein synthesis, leading to inhibited growth or death of certain organisms .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and activity. Additionally, the presence of other compounds or substances could potentially interact with this compound, affecting its action .

Safety and Hazards

8-(Trifluoromethyl)quinoline causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .

Biochemische Analyse

Biochemical Properties

8-(Trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Studies have shown that this compound can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are crucial as they can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase reactive oxygen species production and lipid peroxidation in certain cell types . These effects can lead to changes in cell viability, proliferation, and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase by binding to their active sites . This inhibition can disrupt the normal metabolic processes within the cell, leading to altered gene expression and cellular responses. Additionally, this compound can activate certain signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, emphasizing the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting the growth of certain pathogens . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and oxidative stress. These threshold effects highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as lactate dehydrogenase and triosephosphate isomerase can influence glycolysis and other metabolic processes . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall efficacy in biochemical reactions.

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUSUNIYLSPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505603 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-57-7 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

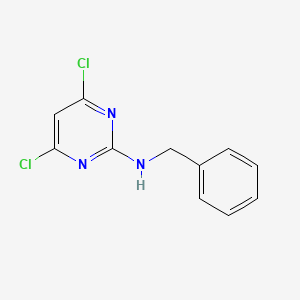

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

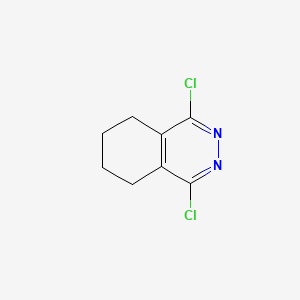

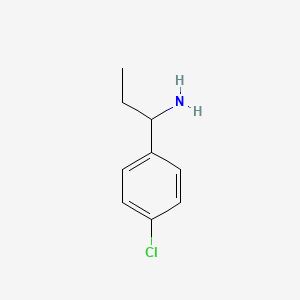

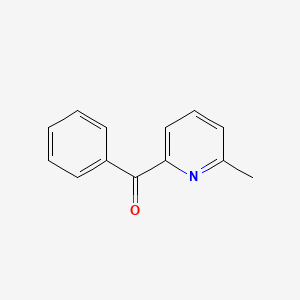

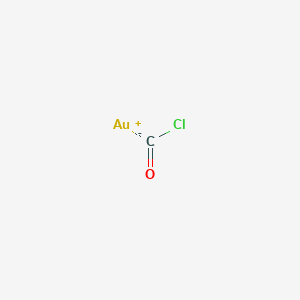

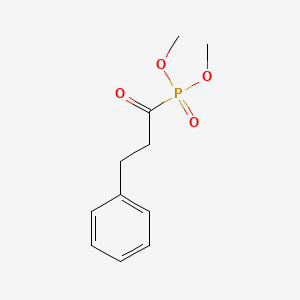

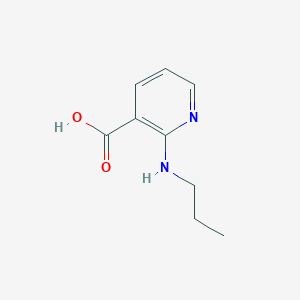

Feasible Synthetic Routes

Q1: What is the structural characterization of 8-(trifluoromethyl)quinoline and its derivatives?

A1: this compound and its derivatives are characterized by the presence of a trifluoromethyl group (-CF3) at the 8th position of the quinoline ring. Specific examples of structural characterization include:

- 4-Chloro-8-(trifluoromethyl)quinoline: This compound has the molecular formula C10H5ClF3N. [, ] Crystallographic analysis reveals two almost identical molecules in the asymmetric unit, with geometric parameters within expected ranges. [, ] The crystal packing is stabilized by C-H···N weak hydrogen bonds and π-π stacking interactions. [, ]

- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ): This derivative has been investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations. [] These methods provided insights into the vibrational, structural, and electronic properties of AMTQ. []

Q2: How do structural modifications of this compound impact its biological activity?

A2: Research on PSI-697 (a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor) showed limited oral bioavailability. [] Modifications at the alpha position of the C-2 benzyl side chain and the carboxylic A-ring of the quinoline led to the discovery of PSI-421. [] This structurally modified compound exhibited improved aqueous solubility and pharmacokinetic properties compared to PSI-697. []

Q3: Are there any computational studies on this compound derivatives?

A3: Yes, DFT calculations using the B3LYP functional with cc-pVDZ, cc-pVTZ, and cc-pVQZ basis sets were employed to investigate the spectroscopic, structural, and electronic properties of AMTQ. [] These calculations were used to interpret FT-IR and FT-Raman spectra, providing a comprehensive understanding of the molecule's vibrational and structural characteristics. []

Q4: What are the potential applications of this compound derivatives in materials science?

A4: While the provided abstracts focus on biological applications, the structural features of this compound derivatives, particularly their potential for π-π stacking [, ], suggest possible uses in materials science. Further research is needed to explore these applications.

Q5: What analytical techniques are used to characterize this compound and its derivatives?

A5: Several analytical techniques have been employed to characterize these compounds:

- Spectroscopy: FT-IR, FT-Raman, and NMR spectroscopy have been used to elucidate the structural and electronic properties of this compound derivatives. []

- Crystallography: X-ray crystallography has provided detailed insights into the molecular structure and crystal packing of these compounds, revealing important intermolecular interactions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)